(+)-Fenchol

Catalog No.
S1899579
CAS No.
2217-02-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Fenchol

CAS Number

2217-02-9

Product Name

(+)-Fenchol

IUPAC Name

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

IAIHUHQCLTYTSF-OYNCUSHFSA-N

SMILES

Array

solubility

0.01 M

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C

The exact mass of the compound Fenchyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Fenchol (CAS 2217-02-9), systematically known as (1R)-endo-(+)-fenchyl alcohol, is a bicyclic monoterpene alcohol characterized by its rigid 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol framework. As an oxygenated monoterpene, it is a highly valued raw material in the flavor and fragrance industry and a critical chiral building block in asymmetric organic synthesis [1]. Its procurement is driven by its specific stereochemistry, which dictates its unique physical, biological, and organoleptic properties compared to its enantiomers and structural isomers[2].

Substituting (+)-Fenchol with generic racemic mixtures, its (-)-enantiomer, or structural isomers like borneol leads to critical failures in both sensory and chemical applications. In fragrance formulations, enantiomeric purity is non-negotiable; (-)-fenchol imparts a camphoraceous, piney odor, whereas (+)-Fenchol provides a distinct lime-like, earthy-floral note[1]. In chemical processing, substituting with borneol drastically alters thermal behavior, requiring over 160 °C higher temperatures to melt, which can degrade heat-sensitive co-ingredients during formulation . Furthermore, in asymmetric synthesis, the specific absolute configuration of the (+)-enantiomer is required to induce the correct stereocenter; using a racemate yields optically impure mixtures, compromising pharmaceutical intermediates .

Superior Low-Temperature Processability vs. Borneol

(+)-Fenchol exhibits a melting point of 43–46 °C, allowing it to easily transition to a liquid state under mild heating . In contrast, its structural isomer borneol has a melting point exceeding 200 °C [1]. This massive thermal difference means (+)-fenchol can be seamlessly blended into heat-sensitive liquid formulations without the high-temperature processing required for borneol.

Evidence DimensionMelting Point / Blending Temperature
Target Compound Data43–46 °C
Comparator Or BaselineBorneol (~208 °C)
Quantified Difference>160 °C lower melting threshold
ConditionsStandard atmospheric pressure formulation mixing

Allows for low-temperature liquefaction and blending, preventing the thermal degradation of volatile or heat-sensitive co-ingredients in manufacturing.

Enantiomer-Specific Olfactory Profile for Fine Fragrances

The olfactory profile of fenchol is highly dependent on its stereochemistry. (+)-Fenchol delivers a desirable lime-like, earthy-dry floral character . Conversely, (-)-fenchol is characterized by a clean, cooling camphoraceous and piney aroma with eucalyptol nuances[1]. Utilizing the exact (+)-enantiomer is critical to achieving specific citrus/floral top notes without medicinal off-notes.

Evidence DimensionEnantiomer-Specific Odor Character
Target Compound DataLime-like, earthy-dry floral character
Comparator Or Baseline(-)-Fenchol (Camphoraceous, piney, eucalyptol-like)
Quantified DifferenceComplete shift from camphoraceous/piney to citrus/floral-earthy notes
ConditionsOlfactory evaluation at 1.00% to 100% concentration

Procurement must specify the (+)-enantiomer to achieve desired citrus/floral top notes, as the (-)-enantiomer introduces unwanted medicinal/camphoraceous off-notes.

Enhanced Stereocontrol as a Rigid Chiral Auxiliary

As a chiral auxiliary precursor, (+)-fenchol provides a highly rigid 1,3,3-trimethylbicyclo[2.2.1]heptane framework. When converted into chiral esters or chloroformates, this bulky bicyclic structure offers superior facial shielding compared to flexible monocyclic alcohols like menthol . This steric bulk translates to enhanced diastereoselectivity in asymmetric reactions, such as enolate alkylations and Diels-Alder cycloadditions [1].

Evidence DimensionSteric Shielding and Facial Selectivity
Target Compound DataRigid bicyclic 1,3,3-trimethylbicyclo[2.2.1]heptane core
Comparator Or BaselineMenthol (flexible monocyclic framework)
Quantified DifferenceHigher structural rigidity leading to improved diastereomeric excess (d.e.)
ConditionsUse as a chiral ester or chloroformate auxiliary in low-temperature asymmetric synthesis

The rigid bicyclic structure provides superior stereocontrol compared to flexible monocyclic alternatives, directly increasing the yield of the desired enantiomer in pharmaceutical intermediate production.

Superior Antimicrobial Efficacy vs. Hydrocarbon Terpenes

As an oxygenated monoterpene alcohol, (+)-fenchol exhibits potent antimicrobial properties. Studies comparing essential oil components demonstrate that oxygenated monoterpenes like fenchol possess significantly lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria than non-oxygenated hydrocarbon terpenes such as alpha-pinene and beta-pinene [1]. This makes (+)-fenchol a far more effective active ingredient in antimicrobial formulations[2].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against bacteria
Target Compound DataHigh efficacy characteristic of oxygenated bicyclic monoterpene alcohols
Comparator Or BaselineHydrocarbon monoterpenes (e.g., alpha-pinene, beta-pinene)
Quantified DifferenceSignificantly lower MIC (stronger antibacterial activity) than non-oxygenated benchmarks
ConditionsBroth microdilution or disk volatilization assays

Justifies the procurement of oxygenated monoterpenes over cheaper hydrocarbon terpenes when formulating natural preservatives or antimicrobial surface cleaners.

Fine Fragrance and Flavor Compounding

Utilizing its low melting point and unique lime/earthy-floral olfactory profile for top-note formulation in cosmetics and detergents where camphoraceous off-notes must be avoided.

Chiral Auxiliary in Pharmaceutical Synthesis

Employing (+)-fenchol to synthesize chiral chloroformates or esters, leveraging its rigid bicyclic steric bulk to achieve high diastereoselectivity in asymmetric alkylations and Diels-Alder reactions.

Natural Antimicrobial Formulations

Incorporating (+)-fenchol as an active oxygenated monoterpene ingredient in eco-friendly surface cleaners and cosmetics to exploit its superior MIC against Gram-positive bacteria compared to standard hydrocarbon terpenes[1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Heavy Atom Count

11

LogP

3.17 (LogP)

Melting Point

45.75 °C

UNII

OW0KEP592N
32Y92U27DU

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg

Pictograms

Irritant

Irritant

Other CAS

14575-74-7
2217-02-9

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

Explore Compound Types